Vitamin D2 3'-Biotinylaminopropyl Ether

Affinity Purification Target Identification Chemical Proteomics

Researchers studying vitamin D receptor (VDR) interactions face a critical limitation: unmodified Vitamin D2 cannot be immobilized or detected without radioisotopic labeling (e.g., ³H-Vitamin D2), which introduces regulatory, safety, and logistical burdens. Vitamin D2 3'-Biotinylaminopropyl Ether eliminates these barriers by providing a covalent biotin handle with femtomolar affinity for streptavidin (Kd ≈ 10⁻¹⁴-10⁻¹⁵ M). This enables: • Non-isotopic pull-down and LC-MS/MS target identification. • Competitive ELISA formats without radioactive tracers. • FACS-based cell sorting using fluorophore-conjugated streptavidin. Supplied as a neat solid (≥95% purity), shipped under dry ice for global delivery.

Molecular Formula C₄₁H₆₅N₃O₃S
Molecular Weight 680.04
Cat. No. B1155633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D2 3'-Biotinylaminopropyl Ether
Molecular FormulaC₄₁H₆₅N₃O₃S
Molecular Weight680.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitamin D2 3'-Biotinylaminopropyl Ether for Research: A Procurement-Focused Technical Primer


Vitamin D2 3'-Biotinylaminopropyl Ether is a chemically modified derivative of Vitamin D2 (ergocalciferol), specifically biotinylated at the 3'-hydroxyl position. It is classified as a Vitamin D analog and a biochemical tool compound, typically supplied as a neat solid with a molecular formula of C₄₁H₆₅N₃O₃S and a molecular weight of 680.04 g/mol [1]. The compound is synthesized from ergosterol via UV irradiation in a suitable solvent, followed by conjugation with a biotin moiety [2]. It is intended exclusively for laboratory research applications, including the study of vitamin D receptor (VDR) interactions and as a probe in various affinity-based assays, and is not approved for diagnostic, therapeutic, or clinical use .

Why Generic Vitamin D2 Cannot Replace Vitamin D2 3'-Biotinylaminopropyl Ether in Affinity Workflows


The critical differentiator for Vitamin D2 3'-Biotinylaminopropyl Ether is the covalent attachment of a biotin group via a 3'-aminopropyl ether linker. This modification introduces a high-affinity handle for the protein streptavidin (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), a feature absent in the parent Vitamin D2 molecule [1]. Consequently, generic or unmodified Vitamin D2 is incompatible with any workflow requiring the immobilization, capture, or detection of the vitamin D moiety using the biotin-streptavidin system. Substituting with an unmodified analog would necessitate alternative detection methods, such as radioisotopic labeling (e.g., ³H-Vitamin D2), which entail additional regulatory, safety, and logistical burdens, or reliance on antibodies with potentially variable specificity and affinity [2]. The biotinylated compound, therefore, is not a generic substitute but a purpose-built tool for specific, high-sensitivity assay formats.

Quantitative Differentiation of Vitamin D2 3'-Biotinylaminopropyl Ether: A Comparator-Based Evidence Guide


Affinity Labeling Comparison: Biotinylated vs. Unmodified Vitamin D2 in Pulldown Assays

The incorporation of a biotin moiety enables a high-affinity, non-covalent interaction with streptavidin, a feature entirely absent in the unmodified Vitamin D2 comparator. This interaction, characterized by an extremely low dissociation constant (Kd) of approximately 10⁻¹⁴ to 10⁻¹⁵ M, is among the strongest known non-covalent bonds in biology [1]. In practical terms, this translates to a specific, quantifiable advantage: unmodified Vitamin D2 (the baseline) has a Kd for streptavidin that is not measurable and effectively zero, preventing its use in any streptavidin-based capture system. The biotinylated probe can therefore be immobilized or detected with high specificity, a critical requirement for identifying binding partners in complex protein mixtures [2][3].

Affinity Purification Target Identification Chemical Proteomics

Assay Sensitivity: Comparative Advantage of Biotinylated Probes over Radioisotopic Methods

Biotinylated Vitamin D compounds enable the development of non-radioactive assays, offering a quantifiable advantage in sensitivity and safety over traditional radioligand binding assays (RBA). For instance, a patent describing biotinylated Vitamin D compounds for ELISA and chemiluminescent assays claims detection limits in the low fmol range for vitamin D metabolites, comparable to or exceeding the sensitivity of radioactive methods [1][2]. In a separate study, a reagent for fluorescence-labeling of vitamin D achieved a detection limit of approximately 1 fmol using HPLC, demonstrating the high sensitivity achievable with non-isotopic labeling [3]. While this is a class-level inference for biotinylated vitamin D analogs, it establishes a clear, quantifiable differentiation from the comparator (radioactive ³H-Vitamin D2) which, while sensitive, introduces radioactive waste management and specialized handling requirements.

ELISA Immunoassay Non-Radioactive Detection

Cost and Workflow Efficiency: Biotinylated Probes vs. Custom Radiolabeling Services

The procurement of a pre-synthesized biotinylated probe like Vitamin D2 3'-Biotinylaminopropyl Ether eliminates the significant cost, time, and regulatory overhead associated with custom radiosynthesis. While the absolute cost of the compound itself may be higher than a small quantity of generic Vitamin D2, the total cost of ownership is lower when compared to the alternative of obtaining a custom-synthesized radioactive tracer (e.g., ³H-Vitamin D2). A custom synthesis for a ³H-labeled analog can range from $5,000 to $15,000 per batch, with lead times of several weeks to months, plus recurring costs for radioactive disposal and licensing [1]. In contrast, the biotinylated compound is a catalog item available from multiple vendors for research use, with typical prices ranging from $200 to $800 for a milligram quantity . This represents a >90% reduction in initial outlay and a 100% elimination of radioactive waste management for the same functional outcome of a traceable Vitamin D2 analog.

Operational Efficiency Cost-Benefit Analysis Research Tool Selection

High-Impact Research Scenarios for Vitamin D2 3'-Biotinylaminopropyl Ether


Identification of Novel Vitamin D2 Binding Partners via Pulldown and Mass Spectrometry

This scenario directly leverages the compound's high-affinity biotin handle as established in Evidence Item 1. Researchers can incubate the biotinylated probe with cell or tissue lysates, capture any bound proteins using streptavidin-coated magnetic beads, and identify these interaction partners via high-resolution mass spectrometry (LC-MS/MS). This is a standard chemical proteomics workflow for target identification and is impossible with unmodified Vitamin D2. The high specificity of the biotin-streptavidin interaction ensures a clean background and reliable identification of specific binders [1].

Development and Validation of a Non-Radioactive Competitive ELISA for Vitamin D2

This scenario exploits the compound's utility as a non-isotopic tracer, as detailed in Evidence Item 2. The compound can be used to establish a competitive ELISA format where it competes with unlabeled Vitamin D2 from samples for binding to a capture antibody. Detection is then performed using enzyme-conjugated streptavidin. This approach circumvents the need for radioactive tracers like ³H-Vitamin D2, enabling the creation of a safer, more accessible, and high-throughput assay for quantifying Vitamin D2 levels in research samples [2][3].

Fluorescence-Activated Cell Sorting (FACS) of Vitamin D2-Responsive Cells

This application scenario builds upon the compound's ability to be detected by fluorescently-labeled streptavidin, a direct extension of the binding properties discussed in Evidence Item 1. By incubating cells with the biotinylated probe, it can bind to cellular targets (e.g., membrane-bound receptors or internalized VDR). Subsequent incubation with a fluorophore-conjugated streptavidin allows for the identification and sorting of cells that bind the probe using FACS. This enables the isolation and characterization of specific cell populations with high affinity for Vitamin D2, a technique not feasible with the unlabeled molecule [4].

Technical Documentation Hub

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